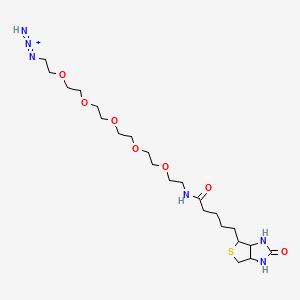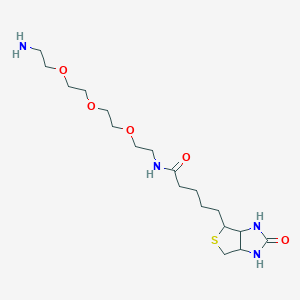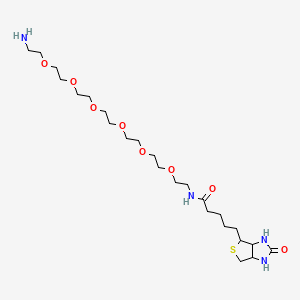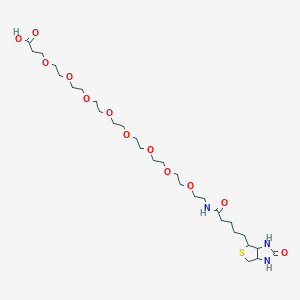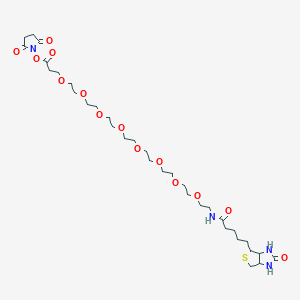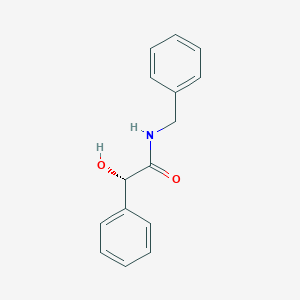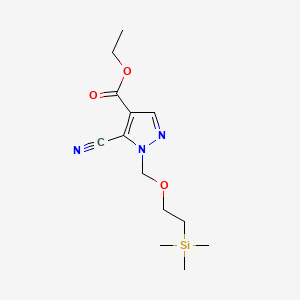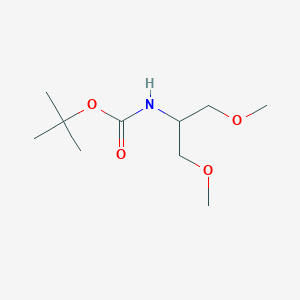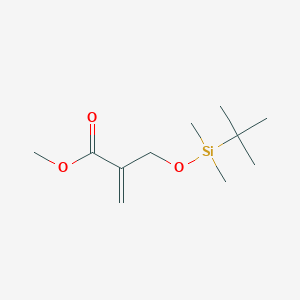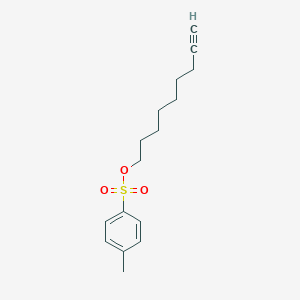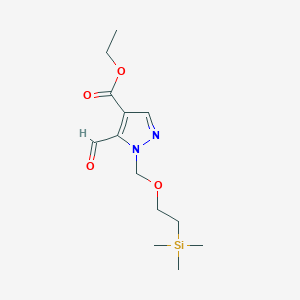
Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4Si and its molecular weight is 298.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is typically synthesized through multi-step organic reactions involving intermediates such as ethyl pyrazole-4-carboxylate and 2-(trimethylsilyl)ethanol. The key steps include:
Alkylation of ethyl pyrazole-4-carboxylate with 2-(trimethylsilyl)ethanol to form the corresponding ether derivative.
Subsequent formylation at the 5-position using Vilsmeier-Haack reaction conditions to introduce the formyl group.
Industrial Production Methods On an industrial scale, the synthesis can be optimized by employing continuous flow chemistry techniques, which allow for better control of reaction parameters and scalability. Use of automated reactors and advanced monitoring tools can improve yield and purity while reducing reaction time and waste.
化学反应分析
Types of Reactions
Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.
Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.
Major Products Formed
Oxidation: : Carboxylic acids and related derivatives.
Reduction: : Alcohols and aldehydes.
Substitution: : Various ether derivatives depending on the substituent used.
科学研究应用
Chemistry
Catalysis: : Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is used as a catalyst in organic transformations.
Building Block: : It serves as a versatile building block for the synthesis of more complex molecules.
Biology
Bioconjugation: : Employed in the development of bioconjugates for studying protein-ligand interactions.
Drug Development: : Explored as a potential pharmacophore in designing novel therapeutic agents.
Medicine
Diagnostics: : Used in the synthesis of diagnostic probes for imaging studies.
Therapeutics: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry
Material Science: : Utilized in the fabrication of advanced materials with specific functional properties.
Agriculture: : Examined for potential use in developing agrochemicals.
作用机制
Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.
Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.
相似化合物的比较
Comparison with Other Compounds
Ethyl Pyrazole-4-carboxylate: : Unlike Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, this lacks the formyl and silyl ether groups, making it less reactive in certain transformations.
Trimethylsilyl Ethanol: : Serves as a precursor but lacks the pyrazole moiety, reducing its versatility in organic synthesis.
Unique Features The presence of both the formyl and silyl ether groups in this compound enhances its reactivity and allows for diverse chemical modifications, making it unique among related compounds.
By understanding this compound's synthesis, reactivity, and applications, researchers can better exploit its potential in various fields. Whether it’s in the lab or industry, this compound holds promise for innovative advancements.
属性
IUPAC Name |
ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIQUUMVPFDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

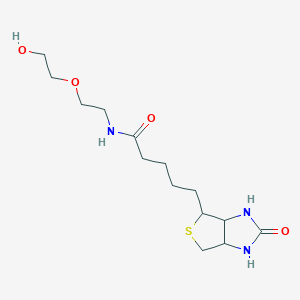
![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)
